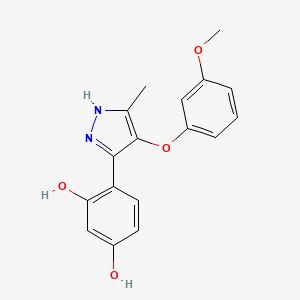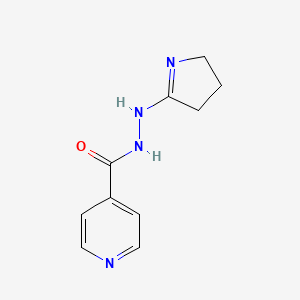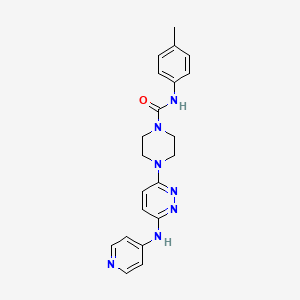
(1S)-1-(oxan-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(oxan-4-yl)ethan-1-ol, also known as (S)-4-(2-hydroxyethyl)tetrahydrofuran, is a chiral alcohol that is commonly used in organic synthesis. This compound has a unique stereochemistry that makes it useful in a variety of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Pathways
"(1S)-1-(oxan-4-yl)ethan-1-ol" finds application in innovative synthetic pathways across various chemical domains. For instance, a novel approach for constructing 2-((2-arylquinolin-4-yl)oxy)ethan-1-ol derivatives has been developed through an NH4I-catalyzed radical-mediated tandem cyclization involving aromatic aldehydes, arylamines, and 1,4-Dioxane, showcasing the compound's versatility in facilitating complex molecular architectures (Liao et al., 2021).
Organic Chemistry and Catalysis
In organic chemistry, the compound is pivotal in facilitating reactions that lead to the creation of unique molecular structures. An example includes the Palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, highlighting an oxidative cyclization–methoxycarbonylation process that underscores its role in catalytic processes and the formation of heterocyclic compounds (Gabriele et al., 2000).
Anticancer Research
In anticancer research, derivatives of "this compound" have been explored for their therapeutic potential. Notably, the discovery of 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303) as a potent antiproliferative agent underscores the compound's contribution to developing new anticancer medications. This compound disrupts microtubule formation at the centrosomes and exhibits significant in vivo activity against tumor growth, demonstrating its crucial role in drug discovery and pharmacological research (Suzuki et al., 2020).
Enantioselective Synthesis
The compound also plays a critical role in enantioselective synthesis, serving as a flexible building block for the preparation of chiral molecules such as serine and azasugars. This is illustrated by the selective conversion processes that yield both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, which are essential for synthesizing complex organic molecules with high enantiomeric excess, further emphasizing its utility in advanced organic synthesis and medicinal chemistry (Demir et al., 2003).
Eigenschaften
IUPAC Name |
(1S)-1-(oxan-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(8)7-2-4-9-5-3-7/h6-8H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSFAXPMNOFMQI-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1567985-37-8 |
Source


|
| Record name | (1S)-1-(oxan-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate](/img/structure/B2630837.png)
![2-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2630838.png)

![4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2630842.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2630844.png)
![8-(3-((4-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2630845.png)
![N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B2630848.png)

![N-(2,5-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2630851.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2630855.png)
![[3-(2-Hydroxyethyl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B2630856.png)